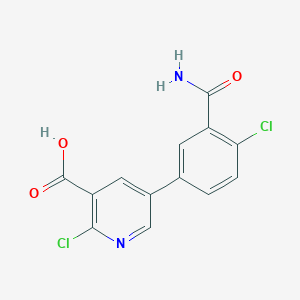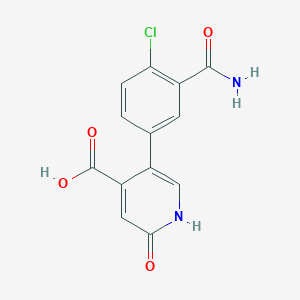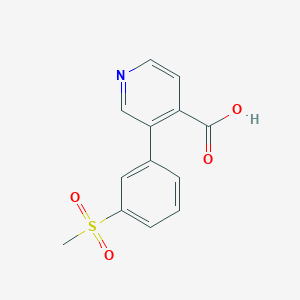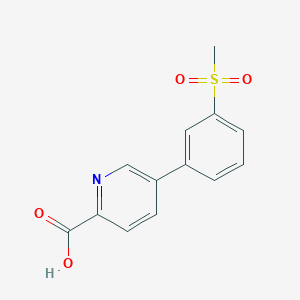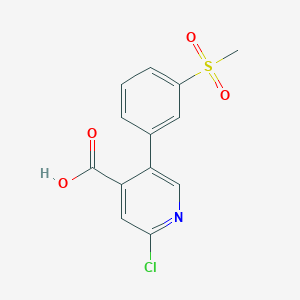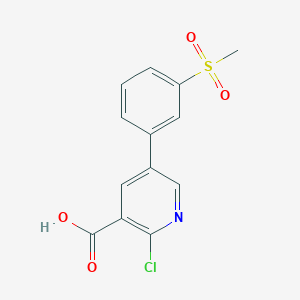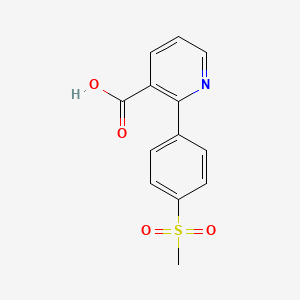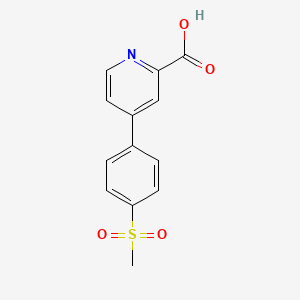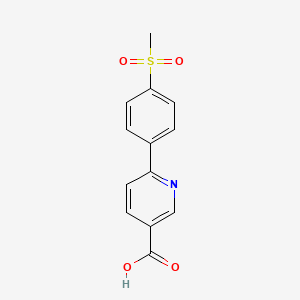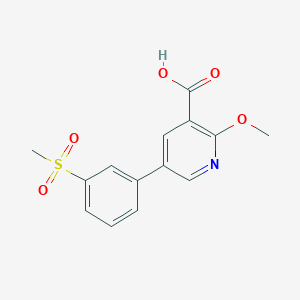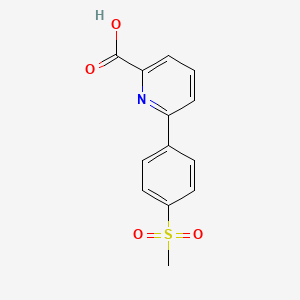
6-(3-Methylsulfonylphenyl)picolinic acid, 95%
Descripción general
Descripción
6-(3-Methylsulfonylphenyl)picolinic acid, also known as 6-MSP, is a synthetic organic compound that has been widely used in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of 140°C. 6-MSP is widely used in the synthesis of other compounds, as well as in the biochemical and physiological studies of various biological systems.
Aplicaciones Científicas De Investigación
6-(3-Methylsulfonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of other compounds, as well as in biochemical and physiological studies of various biological systems. It has been used in the study of cell signaling pathways, enzyme kinetics, and protein-protein interactions. 6-(3-Methylsulfonylphenyl)picolinic acid, 95% has also been used to study the pharmacology of drugs and the mechanisms of drug action. Additionally, it has been used in the study of metabolic pathways and the regulation of gene expression.
Mecanismo De Acción
6-(3-Methylsulfonylphenyl)picolinic acid, 95% is thought to act as a ligand for certain proteins, allowing it to interact with the active sites of these proteins and thus modulate their activity. This mechanism of action has been studied in the context of drug action and metabolic pathways. For example, 6-(3-Methylsulfonylphenyl)picolinic acid, 95% has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme can result in increased levels of acetylcholine, which can lead to various physiological effects.
Biochemical and Physiological Effects
6-(3-Methylsulfonylphenyl)picolinic acid, 95% has been shown to have various biochemical and physiological effects on various biological systems. For example, it has been found to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine and thus increased activity of the nervous system. Additionally, 6-(3-Methylsulfonylphenyl)picolinic acid, 95% has been found to inhibit the enzyme cyclooxygenase-2, resulting in decreased levels of prostaglandins and thus decreased inflammation. 6-(3-Methylsulfonylphenyl)picolinic acid, 95% has also been found to inhibit the enzyme aromatase, resulting in decreased levels of estrogen and thus decreased activity of the reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(3-Methylsulfonylphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and can be stored for extended periods of time. Furthermore, it is relatively safe to handle and is not toxic. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents and thus may not be suitable for certain types of experiments. Additionally, its mechanism of action is not fully understood and thus its effects may not be predictable in all cases.
Direcciones Futuras
In the future, 6-(3-Methylsulfonylphenyl)picolinic acid, 95% may be used in a variety of applications, such as drug development and drug delivery systems. Additionally, it may be used to study the mechanisms of action of various drugs and the regulation of gene expression. Furthermore, it may be used in the study of metabolic pathways and the regulation of enzyme activity. Additionally, it may be used to study the effects of environmental factors on various biological systems. Finally, it may be used to study the effects of various compounds on the human body, such as the effects of dietary supplements and drugs.
Métodos De Síntesis
6-(3-Methylsulfonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-methylsulfonyl-phenylacetic acid and picolinic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via an acid-catalyzed cyclization to form the desired 6-(3-Methylsulfonylphenyl)picolinic acid, 95%. The reaction is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
6-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEUWRGAAHBCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200095 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[3-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-75-7 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[3-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261936-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-[3-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



